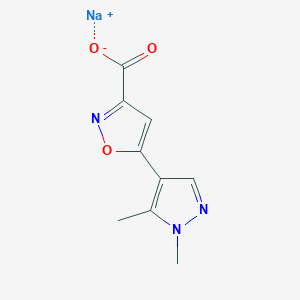![molecular formula C11H14N4O B2604360 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-47-3](/img/structure/B2604360.png)
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidin-7-ones, have been known to selectively inhibit the activity of various tyrosine kinases .
Mode of Action
Related compounds have been shown to inhibit tyrosine kinases, which catalyze phosphate transfer from atp to tyrosine residues in proteins .
Biochemical Pathways
Inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways within the cell .
Result of Action
Similar compounds have shown antitumor and antiproliferative activity .
Biochemical Analysis
Biochemical Properties
8-Methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit several cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Cellular Effects
The compound exerts a profound influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It addresses key pharmacophoric elements of the kinase ATP pocket .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrido[2,3-d]pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include room temperature, the presence of a solvent like DMSO, and irradiation with specific wavelengths of light for photochemical reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield C5–C6 unsaturated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives with different biological activities .
Scientific Research Applications
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also inhibit tyrosine kinases and have potential antitumor activity.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These derivatives act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidines:
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively inhibit certain tyrosine kinases, making it a promising candidate for further research and development.
Properties
IUPAC Name |
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-6-12-10-8-4-5-9(16)15(2)11(8)14-7-13-10/h4-5,7H,3,6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMGRYXCQXCFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC(=O)N(C2=NC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)
![N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2604284.png)


![N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2604291.png)


![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)
![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)
![tert-butyl N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate](/img/structure/B2604300.png)
